molecular formula C11H17N3O B13892884 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol

Katalognummer: B13892884
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: CAUOJCDGZSTWOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C11H17N3O. It is known for its unique structure, which includes a piperazine ring attached to a pyridine ring, with an ethanol group at the 1-position of the pyridine ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol typically involves the reaction of 5-chloropyridin-3-ylmethanol with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(5-Piperazin-1-ylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ethanol group may also play a role in the compound’s solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(5-Piperazin-1-ylpyridin-3-yl)ethanol is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties. Its combination of a piperazine ring and a pyridine ring with an ethanol group makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-(5-piperazin-1-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C11H17N3O/c1-9(15)10-6-11(8-13-7-10)14-4-2-12-3-5-14/h6-9,12,15H,2-5H2,1H3

InChI-Schlüssel

CAUOJCDGZSTWOX-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CN=C1)N2CCNCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.